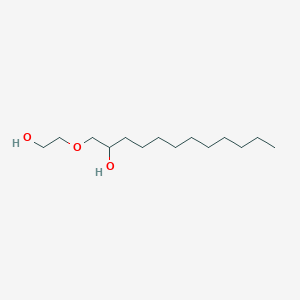
2,16-Kauranediol 2-O-beta-D-allopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2,16-Kauranediol 2-O-beta-D-allopyranoside is typically isolated from natural sources rather than synthesized chemically. The compound can be extracted from the air-dried fronds of Pteris cretica using various solvent extraction methods . The extraction process involves drying the plant material, grinding it into a fine powder, and then using solvents like methanol or ethanol to extract the desired compound. The extract is then purified using chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
2,16-Kauranediol 2-O-beta-D-allopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
2,16-Kauranediol 2-O-beta-D-allopyranoside has several scientific research applications. In chemistry, it is used as a reference compound for studying the chemical properties and reactions of diterpenoids. In biology, it is studied for its potential biological activities, including anti-inflammatory and anticancer properties . In medicine, it is being investigated for its potential therapeutic applications in treating various diseases. In industry, it is used in the development of natural product-based pharmaceuticals and other products .
Mechanism of Action
The mechanism of action of 2,16-Kauranediol 2-O-beta-D-allopyranoside involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammation and cancer progression . The exact molecular targets and pathways involved are still under investigation, but it is thought to affect signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
2,16-Kauranediol 2-O-beta-D-allopyranoside is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include other kauranoids like 2,16-Kauranediol and 2,16-Kauranediol 2-O-beta-D-glucopyranoside . These compounds share similar chemical structures but may differ in their biological activities and mechanisms of action. The uniqueness of this compound lies in its specific interactions with molecular targets and its potential therapeutic applications .
Properties
Molecular Formula |
C26H44O7 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1S,4R,7R,9R,10R,13R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O7/c1-23(2)10-15(32-22-21(30)20(29)19(28)16(12-27)33-22)11-24(3)17(23)7-8-26-9-14(5-6-18(24)26)25(4,31)13-26/h14-22,27-31H,5-13H2,1-4H3/t14-,15-,16-,17-,18+,19-,20-,21-,22-,24-,25-,26+/m1/s1 |
InChI Key |
YCCXOTBTLJGELG-ULWJZUEGSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H](CC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




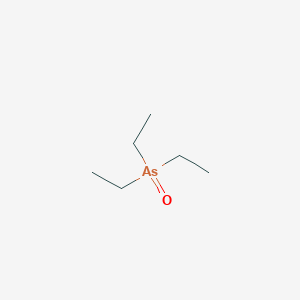


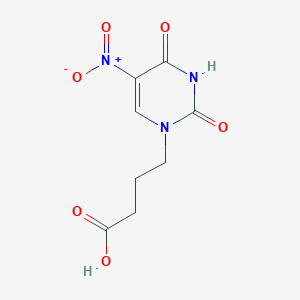
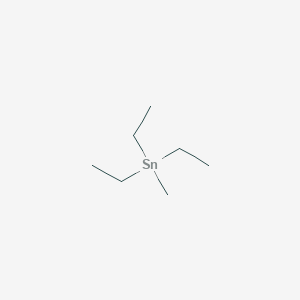
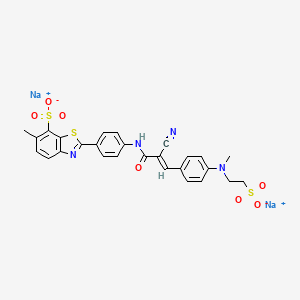
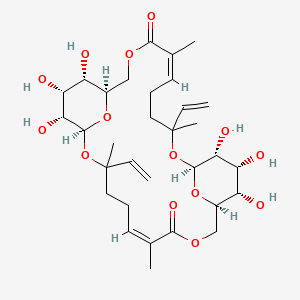
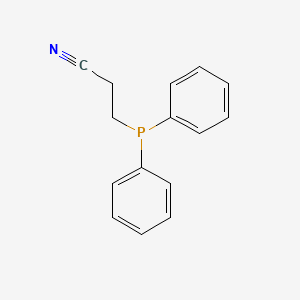
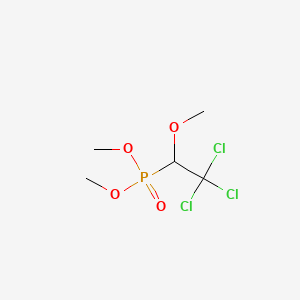
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)
